7-((2-((Aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid
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Overview
Description
“7-((2-((Aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in various industries, including textiles, food, and cosmetics, due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-((2-((Aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid” typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative that contains sulfonic acid groups. This step forms the azo linkage (-N=N-).
Substitution Reactions:
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves:
Temperature Control: Maintaining specific temperatures to ensure the stability of intermediates and the final product.
pH Adjustment: Adjusting the pH to optimize the yield and purity of the compound.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the azo group or other functional groups are oxidized to form new products.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of aromatic amines.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Catalysts: Acidic or basic catalysts to facilitate substitution reactions.
Major Products Formed
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Aromatic amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a model compound to study the properties and behavior of azo dyes.
Analytical Chemistry: Employed in various analytical techniques to detect and quantify other substances.
Biology
Biological Staining: Used as a staining agent in microscopy to highlight specific structures in biological tissues.
Medicine
Drug Development: Investigated for potential use in drug delivery systems due to its ability to bind to specific targets.
Industry
Textile Industry: Used as a dye for fabrics due to its vibrant color and stability.
Food Industry: Employed as a food colorant in some applications.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Binding to Targets: The azo group and other functional groups can bind to specific molecular targets, such as proteins or nucleic acids.
Pathways Involved: The binding can trigger specific biochemical pathways, leading to the desired effects, such as staining or drug delivery.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar structural features but different functional groups.
Congo Red: A well-known azo dye used in various applications, including biological staining.
Uniqueness
“7-((2-((Aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid” is unique due to the presence of dibromo-oxopropyl and aminocarbonyl groups, which impart specific properties and reactivity to the compound.
Biological Activity
7-((2-((Aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid (CAS No. 93804-41-2) is a complex organic compound with significant potential in various biological applications. Its structure includes a naphthalene backbone, azo linkage, and multiple functional groups that enhance its reactivity and solubility. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H17Br2N5O8S2, with a molecular weight of approximately 679.32 g/mol. The presence of sulfonic acid groups increases its water solubility, making it suitable for use in aqueous environments. The compound's structural features are summarized in the following table:
Property | Description |
---|---|
Molecular Formula | C20H17Br2N5O8S2 |
Molecular Weight | 679.32 g/mol |
CAS Number | 93804-41-2 |
Functional Groups | Azo group, sulfonic acid, amino groups |
The biological activity of this compound can be attributed to its ability to interact with various biomolecules through electrostatic and hydrophobic interactions. The azo linkage allows it to act as a dye and potentially as a signaling molecule in biological systems.
Antimicrobial Properties
Research indicates that compounds similar to this azo dye exhibit antimicrobial properties. For instance, studies have shown that azo compounds can inhibit the growth of certain bacteria and fungi by disrupting their cellular processes. The presence of bromine atoms in the structure may enhance these effects due to their electron-withdrawing nature, which can destabilize microbial membranes.
Cytotoxicity and Cell Interaction
In vitro studies have demonstrated that related azo compounds can induce cytotoxic effects on cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in targeted cells. Further research is needed to determine if this compound exhibits similar cytotoxicity.
Case Studies
- Antimicrobial Activity : A study published in Journal of Applied Microbiology evaluated the antimicrobial effects of various azo dyes against Escherichia coli and Staphylococcus aureus. Results indicated that certain structural modifications enhanced antimicrobial efficacy, suggesting that this compound could be effective against these pathogens .
- Cytotoxic Effects : Research conducted on similar compounds demonstrated significant cytotoxic effects on human cancer cell lines. The study highlighted the importance of structural features such as the presence of sulfonic groups in enhancing solubility and bioavailability . This suggests potential for further investigation into the cytotoxic properties of the compound in cancer therapy.
Applications
The compound has potential applications in various fields:
- Dye Chemistry : Its vibrant color properties make it suitable for use as a dye in textiles and biological staining.
- Medicinal Chemistry : Due to its structural characteristics, it may serve as a lead compound for developing new therapeutic agents targeting microbial infections or cancer.
Properties
CAS No. |
93804-41-2 |
---|---|
Molecular Formula |
C20H17Br2N5O8S2 |
Molecular Weight |
679.3 g/mol |
IUPAC Name |
7-[[2-(carbamoylamino)-4-(2,3-dibromopropanoylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C20H17Br2N5O8S2/c21-9-15(22)19(28)24-11-3-4-16(17(7-11)25-20(23)29)27-26-12-2-1-10-5-13(36(30,31)32)8-18(14(10)6-12)37(33,34)35/h1-8,15H,9H2,(H,24,28)(H3,23,25,29)(H,30,31,32)(H,33,34,35) |
InChI Key |
GBBWRQRYVUWYQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N=NC3=C(C=C(C=C3)NC(=O)C(CBr)Br)NC(=O)N |
Origin of Product |
United States |
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